4-{[methyl(propan-2-yl)amino]methyl}benzoic acid
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Overview
Description
4-{[methyl(propan-2-yl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl(propan-2-yl)amino group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid typically involves the alkylation of benzoic acid derivatives with methyl(propan-2-yl)amine. One common method is the N-alkylation of primary amines using alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts such as palladium on carbon or platinum oxide may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[methyl(propan-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-{[methyl(propan-2-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-{[ethyl(propan-2-yl)amino]methyl}benzoic acid
- 4-{[methyl(ethyl)amino]methyl}benzoic acid
- 4-{[methyl(propan-1-yl)amino]methyl}benzoic acid
Comparison
Compared to its similar compounds, 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid exhibits unique structural features that influence its reactivity and applications. For instance, the presence of the propan-2-yl group may enhance its steric hindrance, affecting its interaction with other molecules and its overall stability. Additionally, the specific arrangement of functional groups can lead to differences in solubility, melting point, and boiling point, which are critical for its practical applications .
Properties
CAS No. |
1040333-66-1 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[[methyl(propan-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13(3)8-10-4-6-11(7-5-10)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI Key |
HELQEAWPHQKLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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